molecular formula C23H18O7S B6508592 (Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate CAS No. 622362-59-8

(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate

Cat. No.: B6508592
CAS No.: 622362-59-8
M. Wt: 438.5 g/mol
InChI Key: QTCMMTIHNFEFFY-WQRHYEAKSA-N
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Description

The compound contains a benzofuran moiety, a thiophene moiety, and a trimethoxyphenyl group. Benzofuran is a heterocyclic compound, consisting of fused benzene and furan rings. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. The trimethoxyphenyl group is a phenyl ring substituted with three methoxy groups .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The presence of the trimethoxyphenyl group would make the molecule electron-rich .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the double bond in the benzofuran moiety could undergo addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the trimethoxyphenyl group could increase the compound’s lipophilicity .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, compounds with a trimethoxyphenyl group have been found to exhibit diverse bioactivity effects .

Future Directions

Future research could explore the potential applications of this compound, given its complex structure and the known bioactivity of similar compounds .

Properties

IUPAC Name

[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O7S/c1-26-16-9-6-13(21(27-2)22(16)28-3)11-18-20(24)15-8-7-14(12-17(15)30-18)29-23(25)19-5-4-10-31-19/h4-12H,1-3H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCMMTIHNFEFFY-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CS4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CS4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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